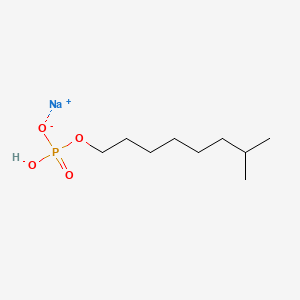
Sodium isononyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isononyl hydrogen phosphate is an organophosphate compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, an isononyl group, and a hydrogen phosphate group. It is known for its solubility in water and its ability to act as a surfactant, making it useful in a range of industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction can be represented as follows: [ \text{Isononyl Alcohol} + \text{Phosphoric Acid} \rightarrow \text{Isononyl Phosphate} ] [ \text{Isononyl Phosphate} + \text{Sodium Hydroxide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous processes where isononyl alcohol and phosphoric acid are reacted in a controlled environment. The resulting isononyl phosphate is then neutralized with sodium hydroxide to produce the final compound. The reaction conditions typically include maintaining a specific temperature and pH to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium isononyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler phosphate compounds.
Substitution: The isononyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphate esters and salts, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium isononyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: The compound is employed in the preparation of biological buffers and as a reagent in biochemical assays.
Industry: this compound is used in the production of detergents, cleaning agents, and other industrial products.
Mechanism of Action
The mechanism of action of sodium isononyl hydrogen phosphate primarily involves its ability to interact with various molecular targets through its phosphate group. This interaction can influence the activity of enzymes and other proteins, thereby affecting biochemical pathways. The compound’s surfactant properties also enable it to alter the permeability of cell membranes, which can be utilized in drug delivery and other applications.
Comparison with Similar Compounds
- Sodium dihydrogen phosphate
- Sodium hydrogen phosphate
- Sodium tripolyphosphate
Comparison: Sodium isononyl hydrogen phosphate is unique due to the presence of the isononyl group, which imparts distinct surfactant properties compared to other sodium phosphate compounds. This makes it particularly useful in applications requiring emulsification and surface activity. In contrast, compounds like sodium dihydrogen phosphate and sodium hydrogen phosphate are primarily used for their buffering capacity and do not possess significant surfactant properties.
Properties
CAS No. |
85480-30-4 |
|---|---|
Molecular Formula |
C9H20NaO4P |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
InChI Key |
VFRKPNBASPLGMQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















